molecular formula C27H54O2 B1205569 Heptacosanoic acid CAS No. 7138-40-1

Heptacosanoic acid

Cat. No. B1205569
CAS RN: 7138-40-1
M. Wt: 410.7 g/mol
InChI Key: VXZBFBRLRNDJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a 27-carbon fatty acid found in various natural sources, including beeswax and certain plant waxes. This compound is notable for its high melting point and stability, making it useful in various industrial applications.

Scientific Research Applications

Heptacosanoic acid has several applications in scientific research:

Safety and Hazards

General safety measures suggest that no special measures are required for Heptacosanoic acid. In case of inhalation, fresh air should be supplied and a doctor should be consulted if complaints persist. It generally does not irritate the skin. If it comes into contact with the eyes, the eyes should be rinsed for several minutes under running water. If swallowed and symptoms persist, a doctor should be consulted .

Future Directions

While specific future directions for Heptacosanoic acid were not found in the search results, it’s worth noting that further assessments of the biological profiles and mechanism of action studies of components like this compound are expected .

Mechanism of Action

The mechanism of action of heptacosanoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, it may affect lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Biochemical Analysis

Biochemical Properties

Heptacosanoic acid participates in several biochemical reactions, primarily involving lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which activates the fatty acid by converting it into heptacosanoyl-CoA. This activated form can then enter various metabolic pathways . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, influencing membrane structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . This modulation can lead to changes in the expression of genes involved in fatty acid oxidation and lipid synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, this compound can inhibit the activity of certain lipases, enzymes responsible for breaking down triglycerides into free fatty acids . This inhibition can affect lipid metabolism and energy homeostasis. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, such as PPARs, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other degradation processes over extended periods . Long-term exposure to this compound in cell cultures has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects on lipid metabolism and energy balance . At high doses, it can lead to toxic effects, including liver damage and inflammation. These adverse effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to disruptions in cellular function and homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid synthesis. In the β-oxidation pathway, this compound is broken down into smaller fatty acids and acetyl-CoA, which can then enter the citric acid cycle for energy production . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of enzymes like acyltransferases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. For example, fatty acid-binding proteins (FABPs) can bind to this compound and facilitate its transport to various cellular compartments . Additionally, this compound can be incorporated into lipoproteins, which transport lipids through the bloodstream to different tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets . Its localization can affect its activity and function. For instance, in the endoplasmic reticulum, this compound can be involved in the synthesis of complex lipids, while in mitochondria, it can undergo β-oxidation for energy production. Post-translational modifications, such as acylation, can also influence the subcellular localization of this compound and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptacosanoic acid can be synthesized through the hydrogenation of heptacosenoic acid, which involves the addition of hydrogen to the double bonds of heptacosenoic acid in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax or ozokerite. The extracted material is then purified through processes like distillation and crystallization to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield heptacosanol, a long-chain alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Heptacosanoic acid is similar to other long-chain saturated fatty acids such as:

  • Hexacosanoic acid (C26:0)
  • Octacosanoic acid (C28:0)
  • Nonacosanoic acid (C29:0)

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring durable and heat-resistant materials .

properties

IUPAC Name

heptacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZBFBRLRNDJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075070
Record name Heptacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7138-40-1, 68439-87-2
Record name Heptacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7138-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptacosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007138401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxylic acids, C27-47
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxylic acids, C27-47
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptacosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTACOSANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1CDT7DOJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A polymer dispersion of carboxylic acid silver salts - carboxylic acids - silver bromide (Composition H - 5) was produced in the same manner as in Example 1 except that a mixture of 272 g of behenic acid and 82 g of an equimolar mixture of C24H49COOH, C26H53COOH and C28H57COOH was used instead of the mixture of 272 g of behenic acid and 82 g of C26H53COOH.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptacosanoic acid
Reactant of Route 2
Reactant of Route 2
Heptacosanoic acid
Reactant of Route 3
Reactant of Route 3
Heptacosanoic acid
Reactant of Route 4
Reactant of Route 4
Heptacosanoic acid
Reactant of Route 5
Reactant of Route 5
Heptacosanoic acid
Reactant of Route 6
Reactant of Route 6
Heptacosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.